(3-Bromo-5-methylphenyl)methanol

Catalog No.
S698440
CAS No.
648439-19-4
M.F
C8H9BrO
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Bromo-5-methylphenyl)methanol

CAS Number

648439-19-4

Product Name

(3-Bromo-5-methylphenyl)methanol

IUPAC Name

(3-bromo-5-methylphenyl)methanol

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C8H9BrO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3

InChI Key

BDWFMACVHHSBRM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)Br)CO

Canonical SMILES

CC1=CC(=CC(=C1)Br)CO

Potential Applications in Medicinal Chemistry:

The presence of the bromine atom and the alcohol group in (3-bromo-5-methylphenyl)methanol provides opportunities for further functionalization, potentially leading to novel bioactive molecules. Bromine is a common functional group found in various pharmaceuticals due to its ability to influence biological activity and metabolic stability . Additionally, the alcohol group can be readily modified to introduce various functionalities, potentially leading to compounds with diverse biological properties.

Potential Applications in Material Science:

The aromatic ring and the alcohol group in (3-bromo-5-methylphenyl)methanol suggest potential applications in material science. Aromatic rings are often found in polymers and other materials due to their rigidity and ability to participate in various interactions . The alcohol group can be used to introduce crosslinking sites or modify surface properties, potentially leading to the development of new materials with specific functionalities.

(3-Bromo-5-methylphenyl)methanol is an aromatic alcohol characterized by a bromine atom at the 3-position and a methyl group at the 5-position of a phenyl ring, with a hydroxymethyl group (-CH2OH) attached. Its molecular formula is C8H9BrO, and it possesses unique chemical properties due to the combination of these functional groups. The presence of bromine can influence biological activity and metabolic stability, while the hydroxymethyl group allows for further functionalization, making it a candidate for various synthetic applications .

There is no known specific mechanism of action for (3-Bromo-5-methylphenyl)methanol in biological systems.

  • Potential irritant: Aromatic alcohols can be irritating to the skin and eyes.
  • Possible respiratory tract irritant: Inhalation of dust or vapors should be avoided.
  • Unknown toxicity: Consider wearing gloves and working in a fume hood until more information becomes available.

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to de-brominated products.
  • Substitution: The bromine atom is susceptible to nucleophilic substitution reactions, allowing for the introduction of other functional groups such as amines or thiols.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions.

While specific biological mechanisms for (3-Bromo-5-methylphenyl)methanol are not extensively documented, compounds with similar structures often exhibit significant biological activities. The bromine atom may enhance interactions with biological targets, potentially influencing enzyme activity or receptor binding. The alcohol group can also participate in hydrogen bonding, which may affect its solubility and interaction with biomolecules .

The synthesis of (3-Bromo-5-methylphenyl)methanol typically involves several steps:

  • Starting Materials: Begin with commercially available precursors that contain the necessary functional groups.
  • Bromination: Introduce the bromine atom through electrophilic aromatic substitution.
  • Methylation: Use methylating agents to add the methyl group at the desired position on the phenyl ring.
  • Reduction: If necessary, reduce intermediates to obtain (3-Bromo-5-methylphenyl)methanol.

One common synthetic route involves using potassium permanganate to oxidize precursors into (3-Bromo-5-methylbenzoic acid), followed by reduction steps to yield the final product .

(3-Bromo-5-methylphenyl)methanol has potential applications in:

  • Pharmaceuticals: Its structural properties may allow it to serve as a precursor for bioactive compounds.
  • Material Science: The compound's aromatic nature makes it suitable for incorporation into polymers and other materials due to its rigidity and ability to participate in various interactions.
  • Synthetic Chemistry: It serves as an intermediate in various organic synthesis pathways, allowing further functionalization .

Several compounds share structural similarities with (3-Bromo-5-methylphenyl)methanol:

Compound NameStructureUnique Features
3-Bromo-4-methylphenyl)methanolC8H9BrODifferent position of methyl group; affects reactivity.
3-Bromo-2-fluoro-5-methylphenyl)methanolC8H8BrFOContains fluorine; alters electronic properties.
4-Bromo-5-methylphenyl)methanolC8H9BrOBromine at a different position; influences reactivity and selectivity in reactions.

Uniqueness

(3-Bromo-5-methylphenyl)methanol stands out due to its specific arrangement of functional groups, which imparts distinct chemical properties not found in its analogs. Its potential for further functionalization makes it particularly valuable in synthetic chemistry and pharmaceutical development.

XLogP3

2.1

Wikipedia

(3-Bromo-5-methylphenyl)methanol

Dates

Last modified: 08-15-2023

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